molecular formula C10H16ClN B1612280 4-Ethylbenzeneethanamine hydrochloride CAS No. 3166-88-9

4-Ethylbenzeneethanamine hydrochloride

Cat. No.: B1612280
CAS No.: 3166-88-9
M. Wt: 185.69 g/mol
InChI Key: PXTYDGYTBPGPIY-UHFFFAOYSA-N
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Description

4-Ethylbenzeneethanamine hydrochloride is an organic compound consisting of a benzene ring substituted with an ethyl group at the para position, linked to an ethanamine moiety, and stabilized as a hydrochloride salt. The ethyl group contributes electron-donating effects, enhancing the compound’s lipophilicity compared to unsubstituted phenethylamine derivatives.

The hydrochloride salt form enhances water solubility, a critical factor in drug formulation. Applications may include use as a precursor in synthesizing bioactive molecules or as a structural motif in drug design, similar to ethyl 4-(1-phenylethylamino)benzoate hydrochloride, which is utilized in pharmaceuticals and agrochemicals .

Properties

CAS No.

3166-88-9

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

IUPAC Name

2-(4-ethylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-2-9-3-5-10(6-4-9)7-8-11;/h3-6H,2,7-8,11H2,1H3;1H

InChI Key

PXTYDGYTBPGPIY-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CCN.Cl

Canonical SMILES

CCC1=CC=C(C=C1)CCN.Cl

Other CAS No.

3166-88-9

Origin of Product

United States

Comparison with Similar Compounds

(i) 4-Nitrophenethylamine Hydrochloride

  • Structure: A nitro group (-NO₂) at the para position.
  • Properties :
    • The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring and increasing oxidative stability.
    • Lower water solubility compared to ethyl-substituted derivatives due to reduced polarity .
    • Nitro groups are often metabolically reduced to amines in vivo, which can influence toxicity and pharmacokinetics .
  • Applications : Primarily used in chemical synthesis as an intermediate for dyes or explosives.

(ii) 4-Methoxyphenethylamine Hydrochloride

  • Structure : A methoxy group (-OCH₃) at the para position.
  • Properties: The methoxy group is electron-donating, increasing aromatic ring reactivity toward electrophilic substitution. Higher solubility in polar solvents compared to ethyl-substituted analogs due to the polar oxygen atom .
  • Applications : Explored in neuropharmacology and as a precursor for psychedelic compounds.

(iii) 4-Chloro-3-methoxybenzeneethanamine Hydrochloride

  • Structure : Chlorine (-Cl) at the para position and methoxy (-OCH₃) at the meta position.
  • Properties: Chlorine’s electronegativity enhances molecular polarity and stability, while the meta-methoxy group introduces steric and electronic complexity.
  • Applications : Likely used in specialty chemical synthesis due to its dual functionalization.

Key Comparative Data (Theoretical Framework)

Property 4-Ethylbenzeneethanamine HCl 4-Nitrophenethylamine HCl 4-Methoxyphenethylamine HCl 4-Chloro-3-methoxybenzeneethanamine HCl
Substituent Effects Electron-donating (alkyl) Electron-withdrawing (nitro) Electron-donating (methoxy) Mixed (chloro, methoxy)
Lipophilicity (LogP) High (predicted) Moderate Moderate High
Solubility in Water Moderate (HCl salt enhances) Low High Low to moderate
Bioactivity Potential Membrane permeability enhancer Metabolic intermediate CNS activity Specialty applications

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